molecular formula C10H16N2O2 B068171 3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 195447-83-7

3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B068171
M. Wt: 196.25 g/mol
InChI Key: QFWVPDWDBJUZJL-UHFFFAOYSA-N
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Description

The compound “3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid” likely belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms . The tert-butyl group is a common substituent in organic chemistry with the formula -C(CH3)3 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyls with hydrazines . The tert-butyl group can be introduced through various methods, such as the reaction with tert-butyl alcohol .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring substituted at the 3-position with a tert-butyl group and at the 1-position with an ethyl group, and a carboxylic acid group at the 5-position .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The tert-butyl group is generally resistant to oxidation and other reactions due to the steric hindrance provided by its bulky structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Safety And Hazards

As with all chemicals, safe handling practices should be followed to minimize risk. This includes avoiding inhalation, ingestion, and contact with skin and eyes . The specific safety and hazard information would depend on the exact properties of the compound.

Future Directions

The study and development of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. Future research could explore the potential applications of this compound in various fields .

properties

IUPAC Name

5-tert-butyl-2-ethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-12-7(9(13)14)6-8(11-12)10(2,3)4/h6H,5H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWVPDWDBJUZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372530
Record name 3-tert-Butyl-1-ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-1-ethyl-1H-pyrazole-5-carboxylic acid

CAS RN

195447-83-7
Record name 3-tert-Butyl-1-ethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylate (0.35 g, 1.6 mmol) in a mixture of ethanol:dioxane:water (1:1:1, 6 mL) was added lithium hydroxide (0.15 g, 6.2 mmol). The reaction mixture was stirred overnight at RT. The solution diluted with EtOAc (50 mL) and 5% citric acid (50 mL). The organic phase separated, washed with brine (20 mL), dried (Na2SO4) and evaporated under reduced pressure to afford 3-tert-butyl-1-ethyl-1H-pyrazole-5-carboxylic acid (0.30 g, 98% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 6.64 (s, 1H), 4.40 (q, J=7.2 Hz, 2H), 1.27 (t, J=7.2 Hz, 3H), 1.22 (s, 9H); MS (ESI) m/z: 197.3 (M+H+).
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
ethanol dioxane water
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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